2-Bromo-N-cyclopropylacetamide

Description

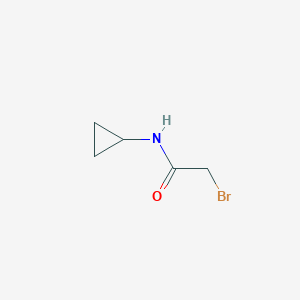

2-Bromo-N-cyclopropylacetamide (CAS: 77600-79-4) is a brominated acetamide derivative with the molecular formula C₅H₈BrNO and a molecular weight of 178.03 g/mol. Its structure features a cyclopropylamine group attached to the acetamide backbone, with a bromine atom at the α-position of the carbonyl group. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging the reactivity of the bromine atom for nucleophilic substitutions or cross-coupling reactions.

The cyclopropyl group introduces steric and electronic effects that influence the compound’s reactivity and stability. For instance, the strained cyclopropane ring may enhance electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles.

Properties

IUPAC Name |

2-bromo-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGORAFRNCMUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587865 | |

| Record name | 2-Bromo-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77600-79-4 | |

| Record name | 2-Bromo-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclopropylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to N-cyclopropylacetamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

Nucleophilic Substitution: Formation of N-cyclopropylacetamide derivatives.

Reduction: Formation of N-cyclopropylacetamide.

Oxidation: Formation of cyclopropylcarboxylic acid derivatives.

Scientific Research Applications

2-Bromo-N-cyclopropylacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various cyclopropyl-containing compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropylacetamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful as a biochemical

Biological Activity

Overview

2-Bromo-N-cyclopropylacetamide is a chemical compound with the molecular formula and a molecular weight of approximately 206.08 g/mol. It has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

The compound features a bromine atom attached to the second carbon of the acetamide group, linked to a cyclopropyl group. Its reactivity is primarily characterized by nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles, leading to different derivatives.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of enzymes, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters, and inhibitors like this compound can have implications for treating neurological disorders.

- Inhibitory Potency : Compounds structurally related to this compound have shown varying degrees of inhibitory potency against different MAO isoforms. Structural modifications can significantly influence their biological efficacy.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound has low cytotoxicity against CHO cells, with certain derivatives showing selective activity against intracellular forms of Trypanosoma cruzi, the causative agent of Chagas disease. For example, one derivative exhibited an effective concentration (EC50) of 3.6 µM against T. cruzi while maintaining selectivity over host cells.

The mechanism involves the interaction of this compound with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the formation of covalent bonds with amino acids in proteins, which can inhibit enzyme activity or alter protein function.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications, including:

- Drug Development : As a precursor for synthesizing new drug candidates.

- Biochemical Probes : For studying enzyme mechanisms and protein interactions .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Bromo-N-cyclooctylacetamide | Larger cycloalkane; potential for different biological activity | |

| 2-Bromo-N-phenylacetamide | Contains phenyl group; studied for various enzyme interactions | |

| This compound | Smaller ring structure; distinct reactivity patterns |

This comparison highlights how variations in structure can lead to significant differences in biological activity and applications.

Comparison with Similar Compounds

Key Observations:

Bromine placement (α-position vs. aromatic rings) significantly alters reactivity. For example, α-bromoacetamides are more reactive in alkylation reactions, while aryl bromides are suited for Suzuki-Miyaura couplings.

Molecular Weight Trends: Derivatives with aromatic or heteroaromatic substituents (e.g., pyridinyl, bromophenoxy) exhibit higher molecular weights (>250 g/mol), which may impact pharmacokinetic properties in drug design.

Stability and Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.